

Timegadine (CAS Number: 71079-19-1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted guanidine derivative that has been investigated for its anti-inflammatory and potential disease-modifying properties.[1][2] This technical guide provides a comprehensive overview of **Timegadine**, focusing on its chemical properties, mechanism of action, pharmacology, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

Timegadine is chemically identified as N-cyclohexyl-N"-(2-methyl-4-quinolyl)-N'-2-thiazolylguanidine.[2] Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	71079-19-1	[3]
Molecular Formula	C20H23N5S	[4]
Molecular Weight	365.5 g/mol	[4]
Synonyms	SR-1368	[5]
Storage	2-8°C	[4]

Mechanism of Action

Timegadine exhibits a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][6]

The inhibitory effects of **Timegadine** on these enzymes have been quantified in various in vitro systems.

Enzyme/System	IC50 Value	Reference
Cyclo-oxygenase (washed rabbit platelets)	5 nM	[6]
Cyclo-oxygenase (rat brain)	20 μΜ	[6]
Lipo-oxygenase (horse platelet cytosol)	100 μΜ	[6]
Lipo-oxygenase (washed rabbit platelets)	100 μΜ	[6]

Beyond its effects on arachidonic acid metabolism, there is evidence to suggest **Timegadine**'s involvement in cyclic adenosine monophosphate (cAMP) signaling pathways. Some vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.

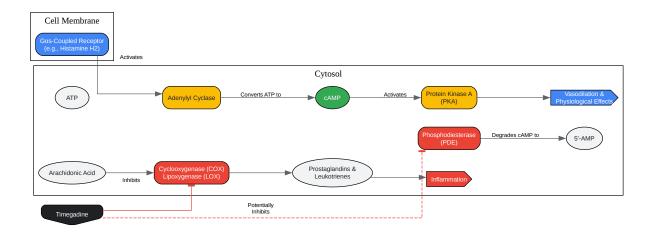


[7][8] While direct and potent inhibition of specific PDEs by **Timegadine** is not extensively documented in the available literature, its profile as a vasodilator suggests a potential influence on this pathway.[7]

Additionally, some guanidine derivatives have been studied for their activity at histamine receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway. [10]

Signaling Pathway Overview

The potential interplay of **Timegadine**'s known inhibitory actions and its possible influence on cAMP signaling is depicted below.



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Potential Mechanisms of Action for **Timegadine**.



Pharmacology and Pharmacokinetics

Studies in healthy volunteers have elucidated the pharmacokinetic profile of **Timegadine**. Following oral administration, steady-state serum concentrations are typically achieved within 5 to 8 days.[11]

Parameter	Observation	Condition	Reference
Dosing Regimen	250 mg tablet, twice daily	Multiple oral dosing in healthy volunteers	[11]
Time to Steady State	5-8 days	Multiple oral dosing	[11]
Drug Interaction	Ibuprofen reduced Cmax, AUC, and Tmax of Timegadine	Concomitant administration	[11]
Hepatic Effects	No significant changes in serum liver enzymes or hepatic microsomal enzyme activity	Multiple oral dosing	[11]

Preclinical and Clinical Studies

Timegadine has been evaluated in both preclinical models of inflammation and in clinical trials for rheumatoid arthritis.

In preclinical studies using adjuvant arthritic rats, **Timegadine** demonstrated significant antiinflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing the severity of established disease, and a short course of treatment at the time of adjuvant injection prevented the development of secondary lesions.[2]

Clinical trials in patients with active rheumatoid arthritis have shown that **Timegadine** can lead to significant improvements in both biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, and the number of swollen joints.[1] In a comparative study, **Timegadine** was found

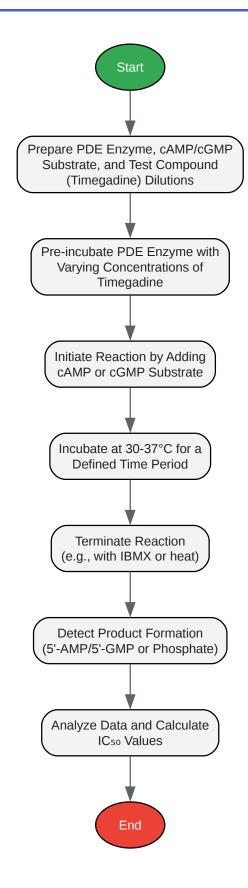


to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also suggested its potential as a remissive drug.[12]

Experimental Protocols Phosphodiesterase (PDE) Activity Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound like **Timegadine** on PDE enzymes. Specific assay conditions may vary depending on the PDE isoform and the detection method.





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Workflow for a Phosphodiesterase (PDE) Activity Assay.



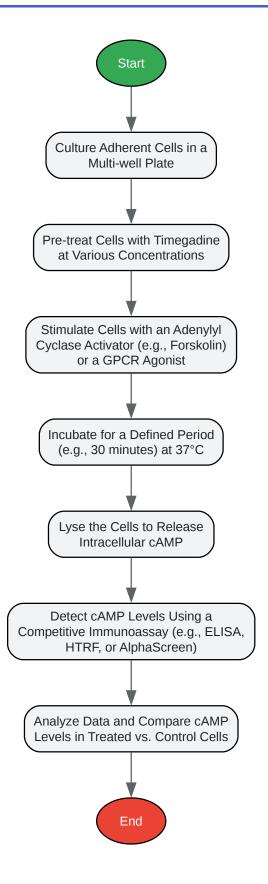
Methodology:

- Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and serial dilutions of **Timegadine** in an appropriate assay buffer.[13][14]
- Reaction Setup: In a microplate, combine the PDE enzyme solution with the different concentrations of **Timegadine** or vehicle control.
- Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well. [15]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[13][14]
- Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE inhibitor like IBMX, or by heat inactivation.[13][15]
- Detection: Quantify the product of the reaction. This can be done through various methods:
 - Radioimmunoassay: Using radiolabeled substrates.[16]
 - Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction
 that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the
 remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17]
 [18]
- Data Analysis: Plot the enzyme activity against the concentration of **Timegadine** to determine the IC₅₀ value.

cAMP Accumulation Assay (Representative Protocol)

This protocol outlines a general method to measure changes in intracellular cAMP levels in response to a test compound.





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Workflow for a Cell-Based cAMP Accumulation Assay.



Methodology:

- Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or 384-well plate and culture until they reach the desired confluency.[19]
- Compound Addition: Treat the cells with various concentrations of **Timegadine** in the presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.
- Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]
- Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP accumulation.
 [20]
- Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cAMP.[17]
- Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a competitive immunoassay format, such as:
 - ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.[17]
 - Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are beadbased proximity assays where a signal is generated based on the competition between cellular cAMP and a labeled cAMP analog.[19][21]
- Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve
 to determine the cAMP levels in the experimental samples and evaluate the effect of
 Timegadine.

Toxicology and Safety

In clinical studies, the side effects of **Timegadine** were reported to be mainly gastrointestinal and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1] During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the appearance of side effects.[12] Preclinical toxicology studies are essential to determine



parameters such as the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.[22][23]

Conclusion

Timegadine is a compound with a well-defined anti-inflammatory profile, acting as a dual inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis suggests it may have disease-modifying properties. While its effects on the cAMP signaling pathway are less characterized, its vasodilator properties point to a potential interaction. The experimental protocols provided in this guide offer a starting point for further investigation into its mechanisms and potential therapeutic applications. As with any drug development candidate, a thorough evaluation of its safety and toxicology is paramount.

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